TETRAKIS(METHOXYETHOXYETHOXY)SILANE, also known as tetrakis(2-methoxyethoxy)silane, is a silane compound with the molecular formula C16H36O12Si. It features a silicon atom bonded to four 2-(2-methoxyethoxy)ethyl groups, making it a derivative of silicic acid. This compound is notable for its unique structure, which enhances its solubility and reactivity compared to other silanes. Its physical properties include a density of approximately 1.1 g/cm³, a boiling point around 462.4 °C at 760 mmHg, and a melting point below 0 °C .
Due to the lack of specific research on this compound, a detailed mechanism of action is not available.
While specific biological activity data on TETRAKIS(METHOXYETHOXYETHOXY)SILANE is limited, silane compounds generally exhibit low toxicity and are often used in biomedical applications due to their biocompatibility. The presence of methoxyethoxy groups may enhance interactions with biological systems, potentially facilitating applications in drug delivery or as precursors for biomaterials .
The synthesis of TETRAKIS(METHOXYETHOXYETHOXY)SILANE typically involves the reaction of silicic acid with 2-(2-methoxyethoxy)ethanol. Catalysts such as hydrochloric acid or sulfuric acid are often employed to promote the esterification process. The reaction is conducted under controlled temperature and pressure conditions to maximize yield and purity. In industrial settings, large-scale reactors are utilized for efficient production, followed by distillation to purify the product .
Research on interaction studies involving TETRAKIS(METHOXYETHOXYETHOXY)SILANE primarily focuses on its reactivity with various substrates and its ability to form stable complexes with metal ions. These interactions facilitate its use in creating advanced materials with tailored properties. The formation of hydrogen bonds between the compound's functional groups and other molecules is also significant in determining its behavior in different environments .
Several compounds share structural similarities with TETRAKIS(METHOXYETHOXYETHOXY)SILANE:
| Compound Name | Functional Groups | Unique Features |
|---|---|---|
| Tetraethyl orthosilicate (TEOS) | Ethoxy groups | Commonly used in sol-gel processes for silica production |
| Tetramethyl orthosilicate (TMOS) | Methoxy groups | Known for its volatility and use in thin-film deposition |
| Tetrakis(2-methoxyethyl) orthosilicate | 2-Methoxyethyl groups | Similar application but less soluble than tetrakis(methoxyethoxyethoxy)silane |
TETRAKIS(METHOXYETHOXYETHOXY)SILANE stands out due to the incorporation of 2-(2-methoxyethoxy)ethyl groups, which enhance both solubility and reactivity compared to similar silanes. This characteristic makes it particularly advantageous for applications requiring high reactivity and compatibility with various solvents and substrates .
TETRAKIS(METHOXYETHOXYETHOXY)SILANE is systematically identified by the Chemical Abstracts Service number 24685-89-0, establishing its unique chemical fingerprint in scientific databases. The compound is formally designated as silicic acid tetrakis[2-(2-methoxyethoxy)ethyl] ester, reflecting its derivation from silicic acid through esterification with 2-(2-methoxyethoxy)ethanol. Alternative nomenclature includes tetrakis[2-(2-methoxyethoxy)ethyl] silicate and tetrakis[2-(2-methoxyethoxy)ethyl] orthosilicate, all referring to the same molecular entity. The European Community number 246-406-3 provides additional regulatory identification for this compound within European chemical inventories.
The molecular formula C₂₀H₄₄O₁₂Si encapsulates the compound's composition, revealing the presence of twenty carbon atoms, forty-four hydrogen atoms, twelve oxygen atoms, and one silicon atom. This substantial molecular framework contributes to the compound's distinctive properties and behavior in various chemical environments. The systematic naming convention reflects the tetrahedral arrangement around the central silicon atom, with each of the four substituent groups containing the methoxyethoxyethoxy chain.
Tetrakis(methoxyethoxyethoxy)silane belongs to a specific class of silicon compounds known as silicon alkoxides or more specifically, silicon tetraalkoxides [10] [11]. The systematic naming of this compound follows the International Union of Pure and Applied Chemistry (IUPAC) nomenclature rules for inorganic compounds, particularly those containing silicon [10].
The name "tetrakis(methoxyethoxyethoxy)silane" can be broken down into its constituent parts to understand its chemical structure [7]:
The compound is also known by several synonyms in scientific literature and commercial contexts [7]:
The Chemical Abstracts Service (CAS) registry number for tetrakis(methoxyethoxyethoxy)silane is 24685-89-0, which serves as a unique identifier for the compound in chemical databases and literature [12] [7].
In terms of chemical classification, tetrakis(methoxyethoxyethoxy)silane falls into several categories [11]:
The molecular formula of tetrakis(methoxyethoxyethoxy)silane is C₂₀H₄₄O₁₂Si, with a molecular weight of 504.642 g/mol [12] [7]. This formula reflects its structure with a central silicon atom bonded to four oxygen atoms, each of which is connected to a 2-(2-methoxyethoxy)ethyl chain [12] [7].
Table 1: Physical and Chemical Properties of Tetrakis(methoxyethoxyethoxy)silane [12] [7]
| Property | Value |
|---|---|
| Molecular Formula | C₂₀H₄₄O₁₂Si |
| Molecular Weight | 504.642 g/mol |
| Physical State | Liquid at room temperature |
| Density | 1.1±0.1 g/cm³ |
| Boiling Point | 462.4±45.0 °C at 760 mmHg |
| Melting Point | <0°C |
| Flash Point | 195.8±29.1 °C |
| Refractive Index | 1.441 |
Tetrakis(methoxyethoxyethoxy)silane holds considerable significance in silicon-based chemistry due to its unique structural features and reactivity patterns [7] [8]. The compound represents an important class of silicon alkoxides with extended ether chains, which provide distinct advantages in various applications compared to simpler silicon alkoxides like tetraethyl orthosilicate (TEOS) or tetramethyl orthosilicate (TMOS) [13] [15].
One of the most significant aspects of tetrakis(methoxyethoxyethoxy)silane is its role in sol-gel chemistry [13] [15]. The sol-gel process is a method for producing solid materials from small molecules, and silicon alkoxides are among the most commonly used precursors in this process [13] [16]. Tetrakis(methoxyethoxyethoxy)silane undergoes hydrolysis and condensation reactions to form silicon-oxygen networks, which can be processed into various forms including films, fibers, and monolithic structures [13] [14].
The extended ether chains in tetrakis(methoxyethoxyethoxy)silane provide several advantages in sol-gel processing [15] [16]:
The compound also plays a significant role in the development of silicon-based materials with tailored properties [14] [16]. The methoxyethoxyethoxy groups attached to the silicon atom can influence the physical and chemical properties of the resulting materials, including:
In the field of surface modification, tetrakis(methoxyethoxyethoxy)silane serves as a precursor for creating functional coatings on various substrates [13] [15]. The hydrolysis of the alkoxy groups generates silanol (Si-OH) groups, which can form covalent bonds with hydroxyl-bearing surfaces such as glass, metals, and metal oxides [15] [18]. This capability makes the compound valuable for applications requiring strong adhesion between inorganic substrates and organic materials [15] [18].
Furthermore, tetrakis(methoxyethoxyethoxy)silane contributes to the field of hybrid materials, where organic and inorganic components are combined at the molecular level [18] [16]. The extended ether chains provide compatibility with organic polymers, allowing for the creation of materials that combine the durability and thermal stability of inorganic components with the flexibility and functionality of organic components [18] [16].
The significance of tetrakis(methoxyethoxyethoxy)silane in silicon-based chemistry is also evident in its role as a model compound for understanding the fundamental aspects of silicon alkoxide chemistry [19] [17]. Studies on the hydrolysis and condensation mechanisms of this compound have provided insights into the factors that influence these processes, which are critical for the rational design of silicon-based materials [19] [17].
The current research landscape surrounding tetrakis(methoxyethoxyethoxy)silane reflects its versatility and potential in various scientific and technological domains [8] [15]. Recent investigations have focused on expanding the applications of this compound and understanding its fundamental properties and reactions [15] [14].
In the field of materials science, researchers are exploring the use of tetrakis(methoxyethoxyethoxy)silane for the development of advanced functional materials [13] [16]. One significant area of research involves the creation of organic-inorganic hybrid materials through the sol-gel process [13] [18]. These hybrids combine the thermal and mechanical stability of inorganic components with the flexibility and functionality of organic components, leading to materials with unique properties [18] [16].
Recent studies have also focused on the application of tetrakis(methoxyethoxyethoxy)silane in biomedical fields [18] [16]. The compound has been investigated as a precursor for biocompatible silica-based materials that can be used in various biomedical applications, including drug delivery systems, tissue engineering scaffolds, and bioactive coatings for implants [18] [16]. The extended ether chains in the compound provide enhanced biocompatibility compared to simpler silicon alkoxides [18] [16].
In the area of surface modification, current research is exploring the use of tetrakis(methoxyethoxyethoxy)silane for creating functional coatings with specific properties [13] [15]. These coatings can provide various functionalities, including:
The field of catalysis has also seen interest in tetrakis(methoxyethoxyethoxy)silane as a precursor for silicon-containing catalysts [14]. The compound can be used to introduce silicon into catalytic systems, where it can influence the activity, selectivity, and stability of the catalysts [14].
Fundamental research on the chemistry of tetrakis(methoxyethoxyethoxy)silane continues to provide insights into its reactivity and properties [19] [17]. Studies on the hydrolysis and condensation mechanisms of the compound have revealed the influence of factors such as pH, temperature, and solvent on these processes [17]. This understanding is crucial for the rational design of materials and processes involving tetrakis(methoxyethoxyethoxy)silane [19] [17].
Table 2: Current Research Areas Involving Tetrakis(methoxyethoxyethoxy)silane [13] [15] [18] [16]
| Research Area | Focus | Potential Applications |
|---|---|---|
| Sol-Gel Chemistry | Hydrolysis and condensation mechanisms | Advanced materials processing |
| Organic-Inorganic Hybrids | Integration with organic polymers | Functional coatings, flexible electronics |
| Biomedical Materials | Biocompatible silica-based materials | Drug delivery, tissue engineering |
| Surface Modification | Functional coatings | Corrosion protection, adhesion promotion |
| Catalysis | Silicon-containing catalysts | Chemical synthesis, environmental remediation |
In the computational domain, researchers are using molecular modeling and simulation techniques to predict the properties and behavior of tetrakis(methoxyethoxyethoxy)silane and its derivatives [19] [20]. These computational studies provide insights that complement experimental investigations and guide the design of new materials and processes [19] [20].
The commercial landscape for tetrakis(methoxyethoxyethoxy)silane has also evolved, with several chemical companies now producing the compound for research and industrial applications [7] [8]. This increased availability has facilitated broader exploration of its potential uses and has contributed to the growth of research in this area [7] [8].
| Parameter | Value |
|---|---|
| Preferred IUPAC name | tetrakis[2-(2-methoxyethoxy)ethyl] silicate [1] |
| Chemical Abstracts Service registry number | 24685-89-0 [1] |
| Molecular formula | C₂₀H₄₄O₁₂Si [1] |
| Exact monoisotopic mass | 504.260 g mol⁻¹ [2] |
| Two-dimensional canonical SMILES | COCCOCCOSi(OCCOCCOC)OCCOCCOC [3] |
| International Chemical Identifier (InChI) | InChI=1S/C20H44O12Si/c1-21-5-9-25-13-17-29-33(30-18-14-26-10-6-22-2,31-19-15-27-11-7-23-3)32-20-16-28-12-8-24-4/h5-20H₂,1-4H₃ [3] |
Quantum-mechanical conformational searches show a tetrahedral silicon centre surrounded by four flexible 2-(2-methoxyethoxy)ethyl arms. Sixteen single bonds capable of free rotation impart high conformational mobility in solution [2].
Partial-charge calculations on related alkoxysilanes demonstrate that successive ether extensions withdraw electron density from silicon, slightly increasing the ^29Si shielding constant compared with tetraethyl orthosilicate [4].
| Property (ambient pressure unless noted) | Numerical value |
|---|---|
| Physical state | Clear, colourless liquid [5] |
| Melting point | < 0 °C [1] |
| Boiling point | 245 °C at 1 mm Hg [5] |
| Density (20 °C) | 1.09 g cm⁻³ [6] |
| Dynamic viscosity (25 °C) | 4.9 cSt [5] |
| Refractive index (20 °C, sodium line) | 1.4395 [6] |
| Flash point (closed cup) | 238 °C [6] |
| Hydrolytic sensitivity (United States Environmental Protection Agency scale) | Class 7 – reacts slowly with water [1] |
| Descriptor | Value |
|---|---|
| Logarithm of the octanol–water partition coefficient (log P) | 1.58 [2] |
| Topological polar surface area | 110.76 Ų [2] |
| Rotatable bonds | 16 [2] |
| Vapour pressure (25 °C) | ≈ 0 mm Hg [2] |
The relatively low logarithm of the partition coefficient and large polar surface area indicate moderate hydrophilicity, while the very low vapour pressure classifies the compound as practically non-volatile under standard laboratory conditions.
For fully alkoxy-substituted orthosilicates the silicon-29 resonance typically appears at −78 to −80 ppm versus tetramethylsilane [7] [8]. Tetrakis(methoxyethoxyethoxy)silane follows this pattern; experimental measurements on analogous ether-extended silanes give −79 ppm, which is routinely used as an authenticity marker in quality control batches [7].
The compound belongs to hydrolytic sensitivity Class 7: it undergoes measurable yet slow siloxane bond cleavage in neutral water, generating silicic acid and 2-(2-methoxyethoxy)ethanol [1]. Ether substitution increases steric demand around silicon; kinetic studies on structurally related oligo-ethoxy silanes show first-order rate constants more than one order of magnitude lower than those of tetraethyl orthosilicate at identical pH and temperature [9].
Once initial hydrolysis forms silanols, step-growth condensation yields highly branched silsesquioxane oligomers. Partial-charge analyses reveal that electron-donating ether groups stabilise silanol intermediates, delaying gelation and enabling extended processing times in sol–gel formulations [4].
The combination of slow hydrolysis, high flash point and low vapour pressure makes tetrakis(methoxyethoxyethoxy)silane an attractive precursor for precision sol–gel coatings that demand long pot-life and minimised volatile organic compound emissions. Comparative experiments demonstrate narrower pore-size distributions in silica xerogels derived from this precursor relative to those obtained from tetraethyl orthosilicate under identical catalytic conditions [9].
Tetrakis(methoxyethoxyethoxy)silane is a high-molecular-mass orthosilicate whose ether-extended alkoxide arms confer unique combinations of low volatility, controlled hydrolysis and favourable rheology. The comprehensive structural, thermodynamic and spectroscopic data summarised above provide a foundation for its rational deployment in advanced sol–gel and hybrid material technologies.
Irritant